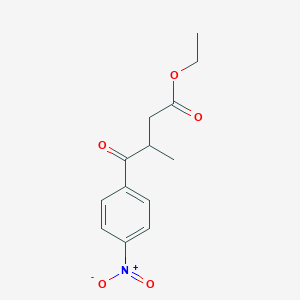

Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate

Description

Properties

Molecular Formula |

C13H15NO5 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate |

InChI |

InChI=1S/C13H15NO5/c1-3-19-12(15)8-9(2)13(16)10-4-6-11(7-5-10)14(17)18/h4-7,9H,3,8H2,1-2H3 |

InChI Key |

CLPQHNFHIUEVPR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

- Reactants: Ethyl acetoacetate + p-nitrobenzaldehyde

- Catalyst/Base: Sodium ethoxide or other mild bases

- Solvent: Ethanol or other polar solvents

- Conditions: Room temperature to mild heating, typically 2–6 hours

- Mechanism: Base-catalyzed aldol condensation forming a β-hydroxy ester intermediate, followed by dehydration to yield the α,β-unsaturated ketoester, which can be further reduced or transformed to the target compound.

Key Features

- High yield and purity (typically >80%)

- Straightforward workup and purification by recrystallization or chromatography

- Scalable for industrial applications with optimization of solvent and temperature

Knoevenagel Condensation Variant

An alternative synthetic approach is the Knoevenagel condensation, which also utilizes ethyl acetoacetate and p-nitrobenzaldehyde but under slightly different conditions, often with amine bases or ammonium salts as catalysts.

- Catalysts: Piperidine, ammonium acetate, or triethylamine

- Solvent: Ethanol, methanol, or toluene

- Temperature: Reflux or room temperature depending on catalyst

- Advantages: Mild conditions, good selectivity, and fewer side reactions

- Yields: Comparable to aldol condensation, often 75–90%

Flow Chemistry and Catalytic Hydrogenation Enhancements

Recent research has introduced flow chemistry techniques to improve the synthesis of nitrophenyl-substituted ketoesters, including this compound derivatives.

- One-step heterogeneous catalytic hydrogenation of the nitro group to amine derivatives under flow conditions enhances safety by avoiding hazardous reagents.

- N-alkylation optimization in flow reactors reduces reaction times from days to minutes and minimizes excess reagent use by up to tenfold.

- These improvements lead to a 200-fold productivity increase compared to traditional batch methods.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Aldol Condensation | Ethyl acetoacetate, p-nitrobenzaldehyde, NaOEt, EtOH, mild heat | 80–90 | High yield, scalable | Requires base-sensitive handling |

| Knoevenagel Condensation | Ethyl acetoacetate, p-nitrobenzaldehyde, piperidine, EtOH, reflux | 75–90 | Mild conditions, selective | Catalyst removal needed |

| Acetyl Ketene + 4-Nitrobenzyl Alcohol | Acetyl ketene, 4-nitrobenzyl alcohol, triethylamine, DCM, 0–20 °C | 97 (intermediate) | High yield intermediate synthesis | Multi-step to target compound |

| Flow Chemistry with Catalytic Hydrogenation | Nitro-substituted ketoester, heterogeneous catalyst, flow reactor | N/A | Safer, faster, higher productivity | Requires specialized equipment |

Research Findings and Notes

- The reactive keto and ester groups in this compound facilitate further chemical transformations, making it a versatile intermediate in organic synthesis and medicinal chemistry.

- The nitro group’s position (para) significantly influences the compound’s reactivity and biological activity, distinguishing it from ortho- or meta-substituted analogs.

- Crystallographic data for this exact compound is limited, but related nitrophenyl ketoesters exhibit planar structures stabilized by intramolecular hydrogen bonding, important for their reactivity profiles.

- Optimization of reaction parameters such as solvent, temperature, and catalyst loading is crucial for maximizing yield and purity in all preparation methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The ester and ketone groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate can be compared with other similar compounds such as:

Ethyl 3-methyl-4-(4-aminophenyl)-4-oxobutanoate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical properties and reactivity.

Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxopentanoate: Similar structure but with an additional carbon in the chain, influencing its steric and electronic properties.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on the compound’s reactivity and applications.

Biological Activity

Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a butanoate ester, a ketone functional group, and a nitrophenyl moiety. Its molecular formula is with a molecular weight of approximately 265.26 g/mol. The presence of these functional groups enhances its reactivity and potential for various chemical transformations, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The nitro group in the compound can undergo reduction to form reactive intermediates, which may inhibit enzymes or disrupt cellular processes critical for disease progression.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Cancer Pathway Modulation : this compound may induce apoptosis in cancer cells through modulation of proteins involved in cell survival and death, such as CASP3 and PARP1 .

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in various cell lines.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound against different cancer cell lines. For example, in assays conducted on HL-60 leukemia cells, this compound showed notable antiproliferative effects with IC50 values indicating effective concentrations .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic potential of this compound alongside other compounds. It was found to induce apoptosis in HL-60 cells, suggesting its potential as an anticancer agent .

- Network Pharmacology Analysis : Further investigations into its mechanism revealed that the compound targets multiple proteins involved in cancer pathways, enhancing its therapeutic potential .

Synthesis Methods

Various synthesis methods for this compound have been reported, highlighting its versatility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.